molecular formula C14H23NO2SSi B14559135 1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one CAS No. 61859-37-8

1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one

Cat. No.: B14559135
CAS No.: 61859-37-8
M. Wt: 297.49 g/mol
InChI Key: XTCBACRQCLUICI-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one is a complex organic compound that features a morpholine ring, a thiophene ring, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.

    Introduction of the Thiophene Ring: This step involves the coupling of the morpholine derivative with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Addition of the Trimethylsilyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine and thiophene rings can facilitate binding to specific sites, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)-3-(phenyl)-3-(trimethylsilyl)propan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(Piperidin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

1-(Morpholin-4-yl)-3-(thiophen-2-yl)-3-(trimethylsilyl)propan-1-one is unique due to the combination of the morpholine and thiophene rings, which can confer specific electronic and steric properties

Properties

CAS No.

61859-37-8

Molecular Formula

C14H23NO2SSi

Molecular Weight

297.49 g/mol

IUPAC Name

1-morpholin-4-yl-3-thiophen-2-yl-3-trimethylsilylpropan-1-one

InChI

InChI=1S/C14H23NO2SSi/c1-19(2,3)13(12-5-4-10-18-12)11-14(16)15-6-8-17-9-7-15/h4-5,10,13H,6-9,11H2,1-3H3

InChI Key

XTCBACRQCLUICI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CC(=O)N1CCOCC1)C2=CC=CS2

Origin of Product

United States

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